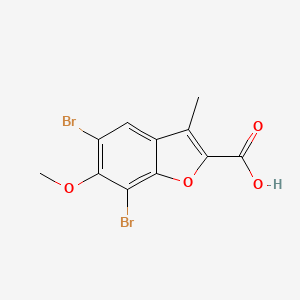
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- is a compound that belongs to the pyrrolopyrimidine class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- typically involves multiple steps. One common method includes the halogenation of pyrrolo[2,3-d]pyrimidine derivatives, followed by coupling reactions to introduce various functional groups . For instance, the synthesis of halogenated derivatives can be achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to reduce double bonds or other reducible groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like NIS, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions typically yield halogenated pyrrolo[2,3-d]pyrimidine derivatives, while reduction reactions can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antitubercular agent.
Industry: Its derivatives are used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- involves its interaction with multiple molecular targets. It acts as a kinase inhibitor by binding to the active sites of enzymes such as EGFR, Her2, VEGFR2, and CDK2, thereby inhibiting their activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
- N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-beta-D-ribofuranosylthio- is unique due to its multi-targeted kinase inhibition properties and its potential to induce apoptosis in cancer cells. Its ability to interact with multiple molecular targets makes it a promising candidate for further development in cancer therapy .
Eigenschaften
CAS-Nummer |
22242-90-6 |
|---|---|
Molekularformel |
C12H15N5O4S |
Molekulargewicht |
325.35 g/mol |
IUPAC-Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C12H15N5O4S/c13-9-6-4(10(14)22)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)21-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,22)(H2,13,15,16) |
InChI-Schlüssel |
XZOKDXWQSCIKCM-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=S)N |
Kanonische SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=S)N |
Synonyme |
NSC 105827 thiosangivamycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)

![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)


![N-(2,6-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)thio]acetamide](/img/structure/B1227352.png)
![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1227353.png)
![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione](/img/structure/B1227355.png)

![1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)
![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)

![4-Pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1227369.png)
